2-Ethanethioylisoindoline-1,3-dione
Description
2-Ethanethioylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a bicyclic aromatic compound characterized by two ketone groups at positions 1 and 2.
Properties
Molecular Formula |
C10H7NO2S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-ethanethioylisoindole-1,3-dione |
InChI |
InChI=1S/C10H7NO2S/c1-6(14)11-9(12)7-4-2-3-5-8(7)10(11)13/h2-5H,1H3 |
InChI Key |
NJTUCDUDNYPIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Lipophilicity (ClogP) and solubility are critical for drug-like behavior:
Key Observations :
Key Observations :
Stability and Reactivity
- Thioester vs. Ester Substituents : The ethanethioyl group (S-CO-) in 2-Ethanethioylisoindoline-1,3-dione is more nucleophilic and prone to hydrolysis than ester-linked analogs (e.g., methoxybenzyl). This reactivity could limit stability but enable prodrug strategies.
- Hydrogen Bonding: Compounds with hydroxy or amino groups (e.g., 2-(4-hydroxybutyl)) form intermolecular hydrogen bonds, enhancing crystal packing but reducing solubility .
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